REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4](O)=[O:5].CCN=C=NCCCN(C)C.[NH2:23][NH:24]C(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C1COCC1.CN(C=O)C.CN(C1C=CN=CC=1)C.C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([NH:23][NH2:24])=[O:5] |f:4.5|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)F
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
NNC(=O)OC(C)(C)C
|
Name
|
THF DMF
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CN(C)C=O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water (30 mL)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (30 mL)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with HCl (0.5 M, 20 mL), saturated NaHCO3 (20 mL), and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude Boc-protected product, which
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM (60 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with saturated NaHCO3 (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |